9-(3-Fluorophenyl)-9H-carbazole
Description
Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Photonics
Carbazole-based materials have garnered significant attention in the fields of organic electronics and photonics due to their unique combination of properties. researchgate.netmdpi.com These aromatic heterocyclic compounds possess a rigid and planar structure, which facilitates strong intermolecular π-π stacking and efficient charge transport. researchgate.net The electron-rich nature of the carbazole nucleus makes it an excellent hole-transporting material, a crucial component in various organic electronic devices. researchgate.netnih.gov
The versatility of the carbazole scaffold allows for straightforward functionalization at several positions, including the nitrogen atom (N-9) and various carbon atoms on the aromatic rings (C-3, C-6, etc.). mdpi.com This modularity enables the fine-tuning of their electronic and photophysical properties to meet the specific requirements of different applications. digitellinc.com Consequently, carbazole derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. researchgate.net Their inherent thermal and chemical stability further enhances their suitability for these advanced material applications. researchgate.netnih.gov
Rationale for N-Arylation and Fluorine Substitution in Carbazole Architectures
Modification of the carbazole core through N-arylation, the attachment of an aryl group to the nitrogen atom, is a common strategy to enhance the performance of carbazole-based materials. This substitution can significantly influence the compound's thermal stability, solubility, and charge-transporting characteristics. doaj.org The introduction of an aryl group at the N-9 position can disrupt the planarity of the molecule to some extent, which can be beneficial in preventing aggregation-induced quenching of fluorescence in the solid state.
Specific Research Context of 9-(3-Fluorophenyl)-9H-carbazole as a Model System
The compound this compound serves as an important model system for investigating the effects of both N-arylation and fluorine substitution on the properties of carbazole derivatives. The synthesis of this compound can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, reacting 9H-carbazole with 1-bromo-3-fluorobenzene. One reported synthesis using potassium hydroxide (B78521) in dimethylformamide (DMF) resulted in an 89% yield.
The placement of the fluorine atom at the meta-position of the N-phenyl ring is of particular interest. This specific substitution allows for the study of inductive effects of the fluorine atom on the electronic structure of the carbazole core, without the direct resonance effects that would be observed with ortho- or para-substitution. Research on this and similar molecules helps to elucidate the structure-property relationships in fluorinated N-arylcarbazoles. For instance, studies on related compounds have shown that the position of the fluorine atom can tune the photophysical and electrochemical properties. researchgate.net The investigation of this compound provides valuable insights into how these modifications can be used to design new materials with tailored properties for advanced applications in organic electronics and photonics.
Interactive Data Table: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |
| 9H-Carbazole | 1-bromo-3-fluorobenzene | KOH | DMF | 89% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(3-fluorophenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDJJWGODNLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Arylated Carbazoles
N-Arylation Strategies for 9-(3-Fluorophenyl)-9H-carbazole Synthesis
The introduction of an aryl group at the 9-position of carbazole (B46965), a process known as N-arylation, is a critical step in the synthesis of this compound. Various catalytic and non-catalytic methods have been developed to achieve this transformation, each with its own set of advantages and limitations.
Copper-Catalyzed N-Arylation Approaches
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents one of the oldest and most established methods for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org This approach typically involves the reaction of a carbazole salt with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.gov The synthesis of this compound via this method would involve reacting carbazole with a 3-fluoro-substituted aryl halide, such as 1-fluoro-3-iodobenzene (B1666204) or 1-bromo-3-fluorobenzene.
The general mechanism of the Ullmann reaction is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. acs.org Reductive elimination from this intermediate yields the desired N-arylated carbazole and regenerates the copper(I) catalyst. acs.org The reaction often requires high temperatures and the use of a base to deprotonate the carbazole.
Table 1: Examples of Copper-Catalyzed N-Arylation for Carbazole Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 18-Crown-6 | K₂CO₃ | DMPU | 170 | 71 | rsc.org |
| CuI | L19 | Cs₂CO₃ | DMF | Varies | Moderate to Good | nih.gov |
Note: This table presents generalized conditions for the synthesis of N-aryl carbazoles and may not be specific to this compound.
Palladium-Catalyzed Direct N-Arylation and Oxidative Biaryl Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgnih.gov This method offers several advantages over the traditional copper-catalyzed approaches, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org The synthesis of this compound using this methodology would involve the coupling of carbazole with a 3-fluorophenyl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. tandfonline.com
In addition to the standard cross-coupling, palladium catalysis can also be employed in direct C-H arylation reactions. This approach avoids the pre-functionalization of the carbazole nitrogen and instead directly couples an aryl group to the nitrogen atom through C-H activation. nih.gov Another related strategy is oxidative biaryl coupling, where two different aromatic compounds are coupled in the presence of a palladium catalyst and an oxidant. nih.gov
Table 2: Palladium-Catalyzed Synthesis of N-Arylated Carbazoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | Cs₂CO₃ | p-xylene | 125 | up to 71 | beilstein-journals.orgnih.gov |
| Pd₂(dba)₃ | Buchwald ligands | LiOtBu or LiHMDS | Varies | Varies | Satisfactory | tandfonline.com |
| Pd(TFA)₂ | None | None | Methanol | Room Temp | Moderate to Good | acs.org |
Note: This table presents examples of palladium-catalyzed N-arylation of carbazoles and may not be specific to this compound.
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of N-arylated carbazoles, particularly when the aryl halide is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this would typically involve the reaction of the carbazole anion with an activated 3-fluoro-substituted aromatic ring. For instance, reacting the potassium salt of carbazole with 1,3-difluorobenzene (B1663923) in a polar aprotic solvent like DMSO can yield the desired product. mdpi.comnih.gov
The SNAr mechanism proceeds through a two-step addition-elimination process. youtube.com The nucleophile (carbazole anion) attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group (e.g., a fluoride (B91410) ion) restores the aromaticity and yields the final product. libretexts.org The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups on the aromatic ring. libretexts.org
A study reported the synthesis of N-(3-Fluorophenyl)carbazole in 68% yield via an SNAr reaction. mdpi.com
Alternative Cycloaddition Pathways to Related Fluorinated Carbazole Structures
While not a direct synthesis of this compound, cycloaddition reactions offer a powerful tool for constructing the carbazole core with fluorine substitution. nih.gov These reactions, such as the Diels-Alder reaction, involve the combination of a diene and a dienophile to form a cyclic adduct, which can then be further transformed into the carbazole skeleton. beilstein-journals.orgyoutube.com For example, a fluorinated diene could react with a suitable dienophile, or a diene could react with a fluorinated dienophile, to generate a precursor that can be aromatized to a fluorinated carbazole.
Another approach involves [3+2] cycloaddition reactions, which have been utilized to construct the carbazole skeleton under catalyst-free conditions using sunlight. nih.gov These methods provide access to a diverse range of substituted carbazoles that may not be readily accessible through traditional N-arylation strategies.
Functionalization and Derivatization at Peripheral Positions for Property Tuning
Once the this compound core is synthesized, further modifications can be made to the peripheral positions of both the carbazole and the fluorophenyl moieties. These modifications are crucial for fine-tuning the electronic, photophysical, and biological properties of the molecule.
Post-Synthetic Modifications on the Fluorophenyl Moiety
The 3-fluorophenyl group of this compound offers several positions for further functionalization. The fluorine atom itself can influence the electronic properties of the ring and can direct further substitution reactions. Electrophilic aromatic substitution reactions can introduce additional functional groups onto the fluorophenyl ring, although the fluorine atom is a deactivating substituent. The positions ortho, meta, and para to the fluorine and the carbazole nitrogen can be targeted for modification.
For instance, nitration, halogenation, or acylation reactions could be performed on the fluorophenyl ring to introduce nitro, halogen, or acyl groups, respectively. These functional groups can then serve as handles for further transformations, such as reduction of a nitro group to an amine, or cross-coupling reactions on a halogenated position. These modifications can significantly impact the molecule's properties, such as its fluorescence and electronic behavior. researchgate.net
Introduction of Additional Functionalities on the Carbazole Core
The carbazole nucleus is an electron-rich aromatic system, making it amenable to a variety of chemical transformations that introduce new functional groups. In N-arylated carbazoles such as this compound, the nitrogen atom's lone pair participates in the π-system, increasing the electron density of the carbazole rings. This activating effect directs electrophilic aromatic substitution reactions primarily to the C-3 and C-6 positions, which are electronically and sterically favored. To a lesser extent, functionalization can also occur at the C-1 and C-8 positions. ntu.edu.twmasterorganicchemistry.com
Electrophilic Halogenation
Halogenation is a fundamental method for functionalizing the carbazole core, providing a versatile handle for subsequent cross-coupling reactions. Bromination, in particular, has been extensively studied.
The reaction of N-phenylcarbazole with a brominating agent and an oxidant in a suitable solvent at low temperatures can yield high-purity 3-bromo-N-phenylcarbazole. google.com A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). The stoichiometry of NBS is critical in determining the degree of bromination. Using approximately one equivalent of NBS typically leads to mono-substitution at the most reactive C-3 position. For instance, reacting 9-methyl-9H-carbazole with one equivalent of NBS in dichloromethane (B109758) results in the formation of 3-bromo-9-methyl-9H-carbazole.
By increasing the amount of the brominating agent, disubstitution can be achieved. The reaction of carbazole with at least two equivalents of NBS in a solvent like dimethylformamide (DMF) leads to the formation of 3,6-dibromo-9H-carbazole in high yield. mdpi.com This resulting 3,6-dihalogenated carbazole is a key intermediate for synthesizing a wide range of materials. These halogenated derivatives can then undergo N-arylation to produce compounds like 3,6-dibromo-9-phenyl-9H-carbazole.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| N-Phenylcarbazole | Brominating agent, Oxidant, Solvent, -20 to 10 °C | 3-Bromo-N-phenylcarbazole | High Purity | google.com |
| 9H-Carbazole | N-Bromosuccinimide (2.1 eq.), DMF, RT, overnight | 3,6-Dibromo-9H-carbazole | Quantitative | mdpi.com |
| 9-Methyl-9H-carbazole | N-Bromosuccinimide (1.0 eq.), Dichloromethane, 0 °C to RT, overnight | 3-bromo-9-methyl-9H-carbazole | 59% |
Friedel-Crafts Acylation
Friedel-Crafts acylation is another powerful tool for installing functional groups onto the carbazole framework, typically introducing acyl groups at the electron-rich 3- and 6-positions. Research has shown that the Friedel-Crafts acylation of 9-phenyl-carbazole can be performed to yield 3,6-diacetyl-9-phenyl-carbazole. osti.gov This diacetylated compound can be further oxidized to produce the corresponding 9-phenyl-9H-carbazole-3,6-dicarboxylic acid. osti.gov
However, controlling the regioselectivity of Friedel-Crafts reactions on carbazoles can be challenging. Acylation of 9H-carbazole with benzoyl chloride, for example, can lead to a mixture of four different benzoylated products, with the 3,6-dibenzoyl derivative being the major component. mdpi.com More advanced methods, such as using boron trichloride (B1173362) as a Lewis acid, can direct acylation specifically to the C-1 position through the formation of a chelated intermediate. mdpi.com For 3,6-disubstituted carbazoles, acylation can be directed to the 1- and 8-positions, demonstrating the influence of existing substituents on the reaction's outcome. researchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
| 9-Phenyl-carbazole | Friedel-Crafts Acylation | 3,6-Diacetyl-9-phenyl-carbazole | osti.gov |
| 3,6-Di-tert-butyl-9H-carbazole | Acyl chlorides, Lewis Acid | 1,8-Diacyl-3,6-di-tert-butyl-9H-carbazoles | researchgate.net |
| 9H-Carbazole | 4-Fluorobenzonitrile, BCl₃, then HCl | 1-(4-Fluorobenzoyl)-9H-carbazole | mdpi.com |
Further Transformations via Cross-Coupling Reactions
The introduction of halogen atoms onto the carbazole core opens up pathways for a vast array of subsequent modifications through transition metal-catalyzed cross-coupling reactions. These reactions are essential for building more complex molecular architectures used in materials science and medicinal chemistry.
For example, 3-bromo-9-phenyl-9H-carbazole can serve as a substrate in the Hirao reaction, a palladium-catalyzed cross-coupling process. Reacting it with various dialkyl phosphites or secondary phosphine oxides introduces phosphinoyl or phosphonoyl groups at the C-3 position of the carbazole ring. researchgate.net Similarly, the bromine atoms on 3,6-dibromo-9H-carbazole can be substituted with cyano groups using zinc cyanide and a palladium catalyst, yielding 9H-carbazole-3,6-dicarbonitrile. mdpi.com These examples highlight the utility of halogenated carbazoles as versatile building blocks for creating highly functionalized derivatives.
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
Advanced Spectroscopic Probes of Electronic Structure and Photophysical Properties
Spectroscopic methods are indispensable tools for probing the electronic transitions and excited-state dynamics of carbazole-based molecules. By analyzing how these compounds interact with light, researchers can gain insights into their potential as functional materials in optoelectronic devices.
Electronic Absorption Spectroscopy for Ground State Transitions
The electronic absorption spectra of 9-phenyl-9H-carbazole derivatives provide fundamental information about the energy required to promote an electron from the ground state to an excited state. In a study of 9-phenyl-9H-carbazole-based o-carboranyl compounds, including a fluorinated derivative, the lowest-energy absorption band was observed around 329 nm, with a shoulder extending to 350 nm. nih.gov This absorption is primarily attributed to the spin-allowed π–π* local excitation (LE) transition within the 9-phenyl-9H-carbazole moiety. nih.gov For comparison, the parent 9-phenyl-9H-carbazole exhibits a similar major absorption band in the 327–337 nm range. nih.gov
Theoretical calculations, specifically time-dependent density functional theory (TD-DFT), suggest that this band may also have a contribution from a weak intramolecular charge transfer (ICT) from the carbazole (B46965) unit to the appended groups. nih.gov Additionally, a strong absorption peak is typically observed at higher energies, around 279 nm, which originates from the π–π* transition of the carbazole group itself. nih.gov In a series of novel hybrid molecules including 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile, absorption maxima were recorded in the range of 281–340 nm in toluene (B28343). researchgate.net The specific position of these absorption bands can be influenced by the solvent and the nature of substituents on the carbazole or phenyl rings.
| Compound/Derivative Family | Solvent | Absorption Maxima (λabs, nm) | Attributed Transition |
|---|---|---|---|
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | Not Specified | ~329 (with shoulder to 350) | π–π* (9-phenyl-9H-carbazole moiety) & weak ICT |
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | Not Specified | ~279 | π–π* (Carbazole group) |
| 9-phenyl-9H-carbazole (parent compound) | Not Specified | 327–337 | π–π* |
| 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile derivatives | Toluene | 281–340 | Not Specified |
Emission Spectroscopy: Fluorescence and Phosphorescence Studies
Emission spectroscopy reveals the pathways by which a molecule returns to the ground state from an excited state, providing information on fluorescence and phosphorescence. Carbazole derivatives are known for their emissive properties. For instance, 9-phenyl-9H-carbazole-based closo-ortho-carboranyl compounds show intense yellowish emission at around 540 nm in rigid states, such as in a frozen tetrahydrofuran (B95107) (THF) matrix at 77 K or in thin films. nih.gov This emission is significantly weaker in a THF solution at room temperature (298 K). nih.gov The strong emission in the rigid state is attributed to an intramolecular charge transfer (ICT) transition. nih.gov
The quantum yields of these compounds in the film state are influenced by the electronic nature of the substituent on the 9-phenyl group, with electron-donating groups enhancing the quantum yield. nih.gov Other studies on carbazole derivatives have reported fluorescence emission maxima in the range of 349–366 nm in toluene and 366–369 nm in dimethylformamide (DMF). researchgate.net The study of phosphorescence, which involves a transition from a triplet excited state to the singlet ground state, is also crucial. For carbazole itself, phosphorescence is observed at low temperatures, typically in the range of 400-540 nm. researchgate.net
| Compound/Derivative Family | Conditions | Emission Maxima (λem, nm) | Emission Type | Attributed Transition |
|---|---|---|---|---|
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | THF at 77 K / Film | ~540 | Fluorescence | ICT |
| 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile derivatives | Toluene | 349–366 | Fluorescence | Not Specified |
| 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile derivatives | DMF | 366–369 | Fluorescence | Not Specified |
| Carbazole (parent) | Low Temperature | 400–540 | Phosphorescence | T1 → S0 |
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy provides a window into the fleeting world of excited states, allowing for the measurement of their lifetimes and the kinetics of processes such as intersystem crossing (ISC) and internal conversion. In studies of carbazole-based molecules, femtosecond and nanosecond transient absorption spectroscopy are powerful techniques. mdpi.com
Upon photoexcitation, an initially prepared higher singlet state (Sₓ) rapidly decays to the first excited singlet state (S₁) via internal conversion, typically on a sub-picosecond timescale. mdpi.com The S₁ state of carbazole has a lifetime of approximately 13–15 ns. mdpi.com From the S₁ state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing to populate the first triplet state (T₁). The T₁ state has a much longer lifetime, often in the microsecond regime. mdpi.com For star-shaped carbazole-based molecules, the intersystem crossing process has been observed to occur on the nanosecond timescale. bohrium.com For instance, in one such molecule, the excited state absorption signal reaches its maximum within 8.8 ps, followed by decay and the enhancement of the triplet-triplet absorption signal, confirming an ISC process within 5.1 ns. bohrium.com
Spectroelectrochemical Investigations of Redox Processes
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the changes in the absorption spectrum of a molecule as it undergoes oxidation or reduction. This technique is valuable for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the charge-transporting properties of materials. Carbazole-based materials are well-known for their excellent redox properties and are considered good hole-transporting materials. mdpi.comnih.gov By applying a potential and monitoring the resulting changes in the UV-Vis spectrum, researchers can gain insights into the stability and electronic structure of the radical cations and anions formed, which is essential for designing efficient organic electronic devices.
Solid-State Structural Elucidation
The arrangement of molecules in the solid state significantly impacts the material's bulk properties, including charge transport and light emission. Single crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule and its packing in a crystal lattice.
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing
Single crystal X-ray diffraction analysis of 9-phenyl-9H-carbazole derivatives reveals important details about their molecular geometry. In the crystal structure of 9-(4-bromophenyl)-9H-carbazole, the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by an angle of 49.87°. nih.gov The carbazole ring system itself is nearly planar. nih.gov For instance, in 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, the root-mean-square deviation from the mean plane of the carbazole unit is only 0.024 Å. nih.gov
The packing of these molecules in the crystal lattice is governed by intermolecular interactions. In the case of 9-(4-bromophenyl)-9H-carbazole, molecules stack along the c-axis and are linked by C—H⋯π interactions, forming a corrugated two-dimensional network. nih.gov The planarity of the carbazole moiety and the dihedral angle between the carbazole and the phenyl ring are key structural parameters that influence the electronic coupling between adjacent molecules and, consequently, the material's performance in electronic devices. For example, in the structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, the carbazole moiety is almost planar, with the two aromatic rings of the carbazole forming a dihedral angle of 3.6°. mdpi.com
| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Key Intermolecular Interactions |
|---|---|---|---|---|
| 9-(4-bromophenyl)-9H-carbazole | Monoclinic | P21/c | 49.87 (between bromophenyl and carbazole plane) | C—H⋯π interactions |
| 3-bromo-9-(4-fluorobenzyl)-9H-carbazole | Orthorhombic | Pna21 | 88.2 (between carbazole and benzene (B151609) ring) | Not Specified |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | 3.6 (between the two aromatic rings of carbazole) | π–stacking |
Analysis of Intermolecular Interactions in Crystalline and Aggregated States of 9-(3-Fluorophenyl)-9H-carbazole
The detailed analysis of intermolecular interactions within the crystalline and aggregated states of this compound is crucial for understanding its solid-state properties, which in turn influence its performance in various applications. Methodologies such as Hirshfeld surface analysis, energy framework calculations, and the investigation of π–π stacking provide profound insights into the packing of molecules in the crystal lattice and the nature and energetics of their interactions.
As of the latest available data, specific studies detailing Hirshfeld surface analysis, energy framework calculations, or explicit π–π stacking geometries for the compound this compound have not been found in the public domain. While research exists on a variety of other carbazole derivatives, the strict focus on this particular molecule reveals a gap in the current scientific literature regarding its advanced spectroscopic and structural characterization.
Energy framework calculations, another powerful tool, are used to compute the interaction energies between molecules in the crystal, distinguishing between electrostatic, polarization, dispersion, and repulsion components. This allows for a quantitative assessment of the stability of the crystal lattice and the visualization of the topology of intermolecular interactions.
Furthermore, π–π stacking is a common and critical interaction in carbazole-based materials, significantly influencing their electronic and photophysical properties. nih.govmdpi.com The geometry of these interactions, including centroid-to-centroid distances and slip angles, dictates the extent of electronic coupling between adjacent molecules. In many carbazole derivatives, these interactions are a defining feature of their solid-state arrangement. nih.govmdpi.com
Future crystallographic studies on this compound are required to enable these detailed computational analyses, which will be invaluable for establishing structure-property relationships and guiding the design of new materials based on this carbazole core.
Theoretical and Computational Chemistry: Elucidating Electronic and Optoelectronic Properties
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic structure of 9-(3-Fluorophenyl)-9H-carbazole. These calculations offer a detailed picture of the molecule's geometry, molecular orbitals, and charge distribution.
Ground State Geometry Optimization and Conformational Analysis
Theoretical calculations reveal that in its ground state, the this compound molecule adopts a non-planar conformation. The two aromatic moieties, the carbazole (B46965) and the fluorophenyl groups, are twisted with respect to each other. This twisted arrangement is a common feature in many carbazole derivatives and significantly influences their electronic properties. researchgate.netresearchgate.net
The degree of this twist can vary. For instance, in a related compound, 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole, two independent molecules in the asymmetric unit exhibit different conformations with dihedral angles of 49.1 (2)° and 84.0 (1)° between the carbazole mean planes. nih.gov This highlights the conformational flexibility of such systems. In another example, 9-ethyl-9H-carbazole-3-carbaldehyde, the molecule is nearly planar, with the exception of the ethyl group. researchgate.net The planarity or non-planarity of the molecular structure is a critical factor in determining the extent of electronic communication between the different parts of the molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals dictate the molecule's ability to donate or accept electrons and are fundamental to its optoelectronic properties. youtube.comrsc.org
For this compound and related compounds, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is centered on the electron-accepting group. researchgate.netresearchgate.net This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules. The energy gap between the HOMO and LUMO is a key parameter that determines the electronic absorption and emission properties of the molecule.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| o-CNCbzCN | -6.08 | -2.57 | 3.51 |
| m-CNCbzCN | -6.11 | -2.58 | 3.53 |
| p-CNCbzCN | -6.07 | -2.63 | 3.44 |
Data for cyanophenyl-carbazole derivatives, demonstrating the influence of substituent position on FMO energies. researchgate.net
Electronic Density Distribution and Charge Localization
The electronic density distribution in this compound is characterized by a significant degree of charge localization. The electron-rich carbazole unit serves as the primary region of electron density. Upon substitution, the distribution of this density can be altered. For example, the introduction of electron-withdrawing groups can lead to a charge transfer from the carbazole nitrogen to the substituted ring. researchgate.net This charge localization and the potential for intramolecular charge transfer are fundamental to the molecule's use in various electronic applications.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties of molecules, providing insights into their absorption and emission characteristics. acs.orgresearchgate.net
Singlet and Triplet Excited State Energies and Characterization
TD-DFT calculations are used to determine the energies of the singlet (S1) and triplet (T1) excited states. researchgate.netua.es These energies are crucial for understanding the photophysical processes that occur after the molecule absorbs light. The energy difference between the S1 and T1 states, known as the singlet-triplet energy gap (ΔEST), is a particularly important parameter. In many carbazole-based materials, this gap is small, which can facilitate efficient intersystem crossing and influence the type of luminescence observed.
The nature of the excited states can also be characterized. For many donor-acceptor carbazole derivatives, the lowest singlet excited state often has a charge-transfer character, where an electron is promoted from the HOMO on the donor to the LUMO on the acceptor.
Natural Transition Orbital (NTO) Analysis of Excitation Nature
Natural Transition Orbital (NTO) analysis provides a more concise and intuitive picture of electronic excitations compared to the canonical molecular orbital representation. github.iogaussian.comjoaquinbarroso.com It transforms the description of an electronic transition into a single pair of orbitals: a "hole" orbital from which the electron is excited and a "particle" orbital to which it is promoted. gaussian.com
For molecules like this compound, NTO analysis can clearly visualize the charge-transfer nature of the excited states. The "hole" NTO is typically located on the carbazole donor, and the "particle" NTO is on the fluorophenyl acceptor, confirming the intramolecular charge transfer character of the excitation. This clear depiction is invaluable for designing molecules with specific photophysical properties.
Theoretical Modeling of Charge Transport Mechanisms
The efficiency of organic electronic devices hinges on the ability of charge carriers (holes and electrons) to move through the material. Theoretical modeling provides a framework for understanding and predicting these charge transport properties in this compound.
Reorganization Energy Calculations for Hole and Electron Transport
A key parameter governing charge transport is the reorganization energy (λ), which represents the energy required to distort the molecular geometry from its neutral state to its ionized state and vice versa. Lower reorganization energies generally lead to higher charge mobility. Density Functional Theory (DFT) is a powerful tool for calculating both the internal reorganization energy for holes (λh) and electrons (λe).
Marcus Theory and Hopping Models for Charge Carrier Mobility
The transport of charge in many organic semiconductors, including carbazole-based materials, is often described by a hopping model, where charge carriers jump between adjacent molecules. icm.edu.pl The rate of this hopping process can be estimated using Marcus theory, which provides a relationship between the charge transfer rate constant (k_et) and the reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules. nih.gov
The Marcus-Hush theory of electron transport highlights that the charge transfer rate is proportional to exp[-λ/4kT], where k is the Boltzmann constant and T is the temperature. icm.edu.pl This exponential dependence underscores the critical role of low reorganization energy in achieving high charge mobility. icm.edu.pl Theoretical models based on Marcus theory have been successfully applied to predict charge mobility in various organic materials, including porphyrins, with calculated mobilities on the order of 0.1 to 0.5 cm²/V·s for holes and 0.08 to 0.16 cm²/V·s for electrons. nih.gov
Influence of Molecular Packing and Intermolecular Interactions on Charge Transport
In carbazole and its derivatives, solid-state structures often exhibit herringbone packing. rsc.org Halogen substitution has been shown to influence this molecular organization through intermolecular interactions. rsc.org For instance, halogenated carbazoles can exhibit N–H⋯π interactions between the amine hydrogen and the halogen-decorated phenyl ring. rsc.org The specific orientation and distance between adjacent this compound molecules in a crystal lattice will dictate the efficiency of charge hopping. Stronger electronic coupling, facilitated by close and ordered packing, leads to higher charge carrier mobility.
Impact of Dynamic Disorder and Electric Fields on Carrier Transport
The idealized picture of a perfectly ordered crystal is often disrupted by dynamic (thermal) and static disorder, which can significantly impact charge transport. Dynamic disorder arises from thermal fluctuations in molecular positions and orientations, leading to fluctuations in both the site energies and the transfer integrals. rsc.org Static disorder, on the other hand, originates from defects and impurities in the material. rsc.org
Multiscale computational studies on similar organic semiconductors have shown that dynamic disorder in the transfer integral can either decrease or increase mobility depending on the dimensionality of the transport pathways. rsc.org Conversely, dynamic disorder in site energy generally tends to decrease mobility. rsc.org The presence of traps, a form of static disorder, can dramatically reduce charge mobility by several orders of magnitude. rsc.org The effects of disorder are a critical consideration in accurately predicting the performance of this compound in real-world devices.
Specific Effect of Fluorine Substitution on Electronic and Optoelectronic Properties
The introduction of a fluorine atom onto the phenyl ring of 9-phenyl-9H-carbazole has a profound and tunable effect on its electronic and optoelectronic properties. Fluorine is highly electronegative and its substitution can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Fluorine substitution on the phenylene spacer in carbazole-based dyes has been shown to cause a redshift in the absorption spectra and a reduction in the band gap. rsc.org This is attributed to the electron-withdrawing nature of fluorine, which can lower both the HOMO and LUMO energy levels. The position of the fluorine atom is also crucial; for example, a meta-inductive effect can lead to a lower molar absorption coefficient. rsc.org
Modulation of HOMO/LUMO Levels and Band Gap
The electronic properties of carbazole derivatives are fundamentally dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. While specific experimental values for this compound are not widely documented, its properties can be inferred from computational studies and comparisons with the parent compound, 9-phenylcarbazole (B72232), and other related derivatives.
Fluorine is a highly electronegative atom, and its presence as a substituent is known to have a strong influence on the optoelectronic properties of organic conjugated materials. researchgate.net The substitution of hydrogen with fluorine generally leads to a stabilization, or lowering, of both the HOMO and LUMO energy levels due to the atom's strong inductive electron-withdrawing nature. researchgate.net
In studies on carbazole-based copolymers, fluorination was found to have a negligible impact on the HOMO levels but could slightly increase the optical band gap compared to non-fluorinated analogues. researchgate.net For donor-acceptor type molecules, the introduction of electron-withdrawing groups can lead to deeper HOMO and LUMO levels. chemicalbook.com The energy gap between HOMO and LUMO is a crucial parameter, as a smaller gap often facilitates charge transfer within the molecule, indicating higher chemical reactivity. nih.gov Computational studies on similar aromatic compounds show that the HOMO-LUMO gap can be precisely calculated using Density Functional Theory (DFT). nih.govnih.gov For instance, DFT calculations on a 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole determined a HOMO-LUMO gap of 4.4815 eV. nih.gov
Table 1: Comparison of Frontier Orbital Properties
| Compound | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Note |
|---|---|---|---|---|
| 9-phenylcarbazole (Parent) | ~ -5.5 to -5.8 | ~ -2.0 to -2.4 | ~3.1 to 3.8 | Estimated from literature on carbazole derivatives. |
| This compound | Expected to be lower (stabilized) | Expected to be lower (stabilized) | Potentially wider than parent compound | Inferred from the known inductive effects of fluorine. researchgate.netresearchgate.net |
Influence on Absorption Maxima and Photophysical Characteristics
The photophysical properties of this compound are directly linked to its electronic structure. The parent compound, 9-phenylcarbazole, exhibits characteristic absorption peaks in the ultraviolet region. nih.gov Specifically, its UV-vis spectrum in a dichloromethane (B109758) (CH2Cl2) solution shows a strong absorption peak at approximately 293 nm, attributed to a π → π* electronic transition, and two weaker peaks at about 326 nm and 340 nm, assigned to n → π* transitions. nih.gov
The introduction of a fluorine atom at the meta-position on the phenyl ring is expected to modify these characteristics. Research on other carbazole-based dyes has shown that the position of fluorine substitution is crucial for controlling optical properties. researchgate.net In one study, a meta-fluoro substituted dye exhibited the lowest molar absorption coefficient compared to its ortho- and para-isomers, a phenomenon attributed to the meta-inductive effect. researchgate.net This suggests that this compound might display weaker absorption bands compared to other isomers. However, other studies on fluorinated copolymers have noted that fluorine substitution can lead to a slight redshift in the absorption spectra, effectively reducing the band gap. researchgate.net The fluorescence properties are also impacted; while many carbazole derivatives are known to be good blue-fluorescent emitters, heavy atoms can reduce fluorescence efficiency. sigmaaldrich.combldpharm.com
Table 2: Photophysical Data of 9-Phenylcarbazole and Related Derivatives
| Compound | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Solvent |
|---|---|---|---|
| 9-phenylcarbazole nih.gov | 293, 326, 340 | - | CH2Cl2 |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophore sigmaaldrich.com | ~329 | 380-420 (weak), ~535 (at 77K) | THF |
| This compound | Expected minor shift from parent | Expected blue fluorescence | - |
Steric and Electronic Effects of Fluorine on Molecular Conformation
The three-dimensional structure of 9-phenylcarbazole derivatives, particularly the dihedral angle between the carbazole and the N-phenyl planes, is a critical determinant of their electronic properties. This twist angle governs the extent of π-conjugation between the two aromatic systems. In the parent 9-phenylcarbazole, this angle has been determined by X-ray analysis to be between approximately 55° and 78°. researchgate.net
The fluorine atom in this compound, while small, exerts both steric and electronic influences that can alter this conformation. The electronic effect is primarily the electron-withdrawing inductive effect, which modifies the electron density of the phenyl ring. Sterically, the fluorine atom is larger than a hydrogen atom, which can lead to increased repulsion with adjacent atoms, potentially forcing a greater twist in the molecular structure. In a different but related molecule, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, the dihedral angle between the carbazole unit and the benzene (B151609) ring was found to be nearly perpendicular at 88.2°, though this is influenced by the flexible benzyl (B1604629) linker. chemrxiv.org A more twisted conformation would reduce the π-conjugation between the carbazole and phenyl moieties, which in turn would lead to a wider band gap and a blue shift in the absorption spectrum.
Investigation of Nonlinear Optical (NLO) Properties
Carbazole derivatives are a well-established class of materials in the field of nonlinear optics (NLO) due to their extensive π-conjugated systems and charge transfer capabilities. clockss.org NLO materials are crucial for applications in optical switching, light modulation, and information processing. The NLO response of a molecule is highly dependent on its structure, particularly in donor-π-acceptor architectures.
Structure Property Relationships: Design Principles for Advanced Materials
Impact of Fluorophenyl Substitution Position (e.g., ortho-, meta-, para-) on Electronic Properties
The position of the fluorine atom on the N-phenyl ring of carbazole (B46965) significantly influences the electronic properties of the molecule. This is primarily due to the electron-withdrawing nature of fluorine and its effect on the molecular orbital energies. While specific experimental data for 9-(3-Fluorophenyl)-9H-carbazole is not extensively detailed in the provided results, general principles of electrophilic aromatic substitution and computational studies on similar systems offer valuable insights.
Theoretical calculations on related carbazole systems demonstrate that substitution patterns have a marked effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, a computational study on para- and meta-linked carbazole units showed distinct differences in their HOMO and LUMO energies. The para-carbazole derivative had a HOMO of -5.14 eV and a LUMO of -1.14 eV, while the meta-carbazole showed a HOMO of -5.07 eV and a LUMO of -0.80 eV. researchgate.net These differences in energy levels directly impact the charge injection and transport properties of the material.
The substitution position of electron-donating or electron-withdrawing groups can also affect photophysical properties. For example, in a study of terphenylamine derivatives, moving a methyl group from the ortho to the meta and then to the para position resulted in a red-shift of the absorption bands, indicating a change in the electronic structure. acs.org Similarly, the position of fluorine on the phenyl ring of 9-phenylcarbazole (B72232) will modulate the electronic characteristics.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| para-Carbazole Derivative researchgate.net | -5.14 | -1.14 | 4.00 |
| meta-Carbazole Derivative researchgate.net | -5.07 | -0.80 | 4.27 |
This table presents theoretical data for related carbazole systems to illustrate the effect of substitution patterns.
Role of Nitrogen Substitution on Carbazole Core (N-arylation) in Electronic and Optical Characteristics
The substitution of an aryl group at the nitrogen position (N-arylation) of the carbazole core is a fundamental strategy for tuning its electronic and optical properties. The carbazole unit itself is an electron-rich heterocycle. nih.gov The introduction of a phenyl group, such as the 3-fluorophenyl group, at the nitrogen atom can significantly modify the molecule's characteristics.
N-arylation can influence the planarity of the molecule, which in turn affects the extent of π-conjugation. researchgate.net This has a direct impact on the absorption and emission spectra of the compound. The electronic communication between the carbazole core and the attached aryl group can lead to the formation of intramolecular charge transfer (ICT) states, which are crucial for many optoelectronic applications. researchgate.netfrontiersin.org
The nature of the substituent on the N-aryl ring further refines these properties. An electron-withdrawing group like fluorine can lower both the HOMO and LUMO energy levels, potentially improving charge injection and transport in electronic devices. acs.org Theoretical studies on various N-substituted carbazole derivatives have shown that the choice of the substituent allows for precise control over the electronic band gap. researchgate.netresearchgate.net
Intermolecular Interactions and Aggregation Phenomena
The behavior of this compound in the solid state or in aggregates is governed by a variety of non-covalent interactions. These interactions are critical in determining the material's bulk properties and performance in devices.
Carbazole derivatives are known to self-assemble into ordered supramolecular structures through various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. researchgate.net The planar and aromatic nature of the carbazole core facilitates π-π stacking, leading to the formation of columnar or layered structures. The presence of a fluorophenyl group can introduce additional directional interactions, such as halogen bonding, which can influence the packing arrangement. The ability to form well-defined supramolecular architectures is essential for achieving efficient charge transport in organic electronic devices.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govrsc.org Carbazole derivatives have been incorporated into molecules exhibiting AIE. nih.govmdpi.comrsc.org For instance, the fluorescence of a carbazole-carborane compound was quenched in a THF solution but significantly enhanced in the solid state due to aggregation-induced packing. frontiersin.orgnih.gov The introduction of fluorine atoms can sometimes quench fluorescence in aggregates, highlighting the complex interplay of factors that govern AIE. acs.org
Non-covalent interactions play a significant role in the emission properties of carbazole-based materials. Hydrogen bonding can have a profound effect on the photophysics of carbazole. Studies have shown that hydrogen bonding between the triplet excited state of carbazole and other molecules can lead to quenching of the triplet state. osti.gov In some cases, hydrogen bonding can stabilize molecular packing and influence emission characteristics. rsc.org
Halogen bonding, an interaction involving a halogen atom, can also direct molecular assembly and affect photophysical properties. The presence of a fluorine atom in this compound makes it a potential candidate for halogen bonding interactions, which could influence its solid-state emission. Research on other halogenated compounds has shown that halogen bonds can be enhanced by adjacent hydrogen bonds, leading to stronger and more directional interactions. mdpi.com
Relationship between Molecular Rigidity, Conjugation Length, and Optoelectronic Response
The optoelectronic response of carbazole derivatives is intrinsically linked to their molecular rigidity and conjugation length. The rigid and planar structure of the carbazole core provides high thermal stability and a good foundation for extended π-conjugation. rsc.orgnih.gov
Increasing the conjugation length by introducing π-conjugated spacers, such as ethynylene or phenyl groups, generally leads to a red-shift in both the absorption and emission spectra. researchgate.net This is because extended conjugation lowers the HOMO-LUMO energy gap. However, the relationship is not always straightforward, as the connectivity of the conjugated units (e.g., 2,7- vs. 3,6-substitution on the carbazole ring) can also significantly impact the electronic properties. dp.tech
Molecular rigidity is a key factor in achieving high fluorescence quantum yields, especially in the solid state. rsc.org By restricting intramolecular motion, a rigid molecular structure minimizes non-radiative decay pathways, thus enhancing emission efficiency. This principle is central to the design of AIE-active molecules. nih.govrsc.org The inherent rigidity of the carbazole framework makes it an excellent building block for highly emissive materials. rsc.orgnih.gov
Tuning of Singlet-Triplet Energy Gap (ΔE_ST) for Thermally Activated Delayed Fluorescence (TADF)
The design of efficient thermally activated delayed fluorescence (TADF) emitters hinges on the precise control of the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST). A small ΔE_ST is a critical prerequisite for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thereby maximizing the internal quantum efficiency of organic light-emitting diodes (OLEDs). The molecular architecture of 9-phenyl-9H-carbazole derivatives provides a versatile platform for tuning the ΔE_ST. The strategic placement of electron-donating and electron-withdrawing substituents can systematically modulate the electronic properties and, consequently, the energy levels of the S₁ and T₁ states.
The position of a substituent on the phenyl ring of the 9-phenyl-9H-carbazole core plays a pivotal role in determining the degree of electronic communication between the donor (carbazole) and any acceptor moieties, which in turn governs the magnitude of the ΔE_ST. While direct experimental data on the TADF properties of this compound is limited in the available literature, valuable insights can be drawn from computational studies on analogous systems. For instance, theoretical investigations into a series of cyanophenyl-substituted carbazole derivatives offer a clear illustration of how isomeric substitution patterns influence key photophysical parameters.
A computational study on 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers (ortho, meta, and para) reveals a distinct correlation between the substituent position and the calculated ΔE_ST. These findings provide a strong predictive framework for understanding the behavior of similarly substituted compounds like this compound.
In these donor-acceptor systems, the spatial overlap between the highest occupied molecular orbital (HOMO), typically localized on the electron-donating carbazole unit, and the lowest unoccupied molecular orbital (LUMO), influenced by the electron-accepting substituent, is a key determinant of ΔE_ST. A larger spatial separation between the HOMO and LUMO generally leads to a smaller ΔE_ST, which is favorable for TADF.
The substitution pattern directly impacts this overlap. For instance, in the para-substituted isomer, a more planar conformation can be adopted, leading to significant overlap between the HOMO and LUMO and consequently a larger ΔE_ST. In contrast, ortho-substitution often induces a greater steric hindrance, forcing a more twisted conformation between the carbazole and the substituted phenyl ring. This twisting can effectively separate the HOMO and LUMO, resulting in a smaller ΔE_ST. The meta-substitution, as in the case of this compound, represents an intermediate scenario.
The following table, based on theoretical calculations for analogous cyanophenyl-carbazole compounds, illustrates the influence of the substituent position on the photophysical properties.
| Compound | Dihedral Angle (°) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | ΔE_ST (eV) |
| o-CNCbzCN | 89.9 | -6.58 | -2.89 | 3.69 | 0.45 |
| m-CNCbzCN | 59.8 | -6.55 | -2.93 | 3.62 | 0.58 |
| p-CNCbzCN | 40.5 | -6.49 | -3.01 | 3.48 | 0.71 |
| Data derived from a computational study on analogous cyanophenyl-carbazole derivatives. |
These theoretical findings underscore the design principle that modifying the substitution position on the phenyl ring of 9-phenyl-9H-carbazole derivatives is a powerful strategy for fine-tuning the singlet-triplet energy gap. The steric and electronic effects introduced by the substituent at the ortho, meta, or para position directly influence the molecular geometry and the spatial distribution of the frontier molecular orbitals, providing a clear pathway to engineer materials with optimized TADF properties. For this compound, it is anticipated that the fluorine atom at the meta position would lead to electronic properties and a ΔE_ST value that are intermediate between those of the ortho- and para-fluorinated isomers, offering a balance of electronic effects and conformational twisting.
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Applications in Organic Electronic and Photonic Devices
Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs)
As Sensitizers and Donor Materials
In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), 9-phenyl-9H-carbazole derivatives are frequently employed as host, donor, and charge-transporting materials. The core function of these molecules is to facilitate the efficient transfer of energy to an emissive guest molecule, a process known as sensitization. The 9-phenyl-9H-carbazole unit acts as an excellent electron-donating moiety.
The introduction of a substituted phenyl ring at the nitrogen atom of the carbazole (B46965) core, as in 9-(3-Fluorophenyl)-9H-carbazole, serves several critical functions. The steric hindrance between the phenyl and carbazole rings forces a significant dihedral angle (twist) between the two planar systems. rsc.org This twisted structure is crucial as it disrupts the electronic conjugation to a degree that helps maintain a high triplet energy level, which is essential for hosting high-energy phosphorescent emitters (e.g., blue and green PhOLEDs) and preventing reverse energy transfer.
The fluorine substituent on the phenyl ring influences the molecule's electronic properties through its electron-withdrawing inductive effect. This can modulate the ionization potential and charge mobility. nih.gov Research on analogous compounds demonstrates these structure-property relationships. For instance, studies on other 9-phenyl-9H-carbazole derivatives show that the nature of the substituent on the phenyl ring directly impacts the radiative decay process and photoluminescence quantum yields (PLQY). researchgate.net As the electron-donating character of the substituent increases, the PLQY in the solid state is often enhanced. researchgate.net While the fluoro group is electron-withdrawing, its placement at the meta-position provides a nuanced tuning of the electronic environment.
Analogous compounds like 9-(3-Bromophenyl)carbazole are noted for their high thermal stability and excellent photophysical properties, making them ideal for OLED applications. sigmaaldrich.com Similarly, derivatives of 9-phenyl-9H-carbazole have been shown to exhibit well-balanced hole and electron mobilities, a vital characteristic for efficient device operation. nih.gov
| Compound Family | Key Properties | Role in Organic Electronics | Relevant Findings |
|---|---|---|---|
| 9-Phenyl-9H-carbazole Derivatives | High Triplet Energy, Good Thermal Stability, Tunable Electronic Properties | Host materials for PhOLEDs, Hole-transporting layers, Donor materials | The twisted structure between carbazole and phenyl rings is key to high triplet energy. rsc.org Substituents on the phenyl ring modulate photoluminescence and charge mobility. nih.govresearchgate.net |
| 9-(3-Bromophenyl)carbazole | High Thermal Stability, Excellent Photophysical Properties | OLEDs, Organic Photovoltaics (OPVs) | A close structural analog used as a building block for advanced optoelectronic materials. sigmaaldrich.com |
| tert-Butyl-substituted 9-Phenyl-9H-carbazoles | High Solid-State PLQY (up to 53%), Balanced Hole/Electron Mobility (>10⁻⁴ cm²/(V·s)) | Emitters in non-doped OLEDs | Achieved external quantum efficiencies of 7.2% in non-doped devices. nih.gov |
Advanced Sensor Technologies Based on Photophysical Principles
The inherent fluorescence of the carbazole core makes its derivatives excellent candidates for advanced sensor technologies. These sensors operate on photophysical principles, where the presence of a target analyte causes a measurable change in the fluorescence properties (e.g., intensity, wavelength, or lifetime) of the sensor molecule.
Derivatives of 9-benzyl-9H-carbazole have been successfully developed as fluorescent chemosensors for detecting rare earth metal cations like Ce(III). rsc.org The sensing mechanism involves the interaction between the analyte and a specific part of the molecule, such as an ester carbonyl group, which modulates the electron density on the carbazole's π-conjugated system and thus alters its emission. rsc.org
The strong fluorescence of carbazole derivatives, combined with the ability to tune their properties through substitution, makes them highly versatile. Research on related compounds shows their utility in creating sensors for metal ions, which is critical for applications in environmental monitoring. sigmaaldrich.com The development of a sensor based on this compound would leverage these principles, aiming for high selectivity and a low limit of detection for specific target molecules.
Photorefractive Materials
The photorefractive effect is a phenomenon in which the refractive index of a material is changed by non-uniform illumination. Materials exhibiting this effect are crucial for applications in holographic data storage, real-time optical processing, and image amplification. tandfonline.com Organic photorefractive materials are typically composites or polymers that require several key functionalities: a photosensitizer to generate charge carriers upon illumination, a charge-transporting moiety, a charge-trapping site, and a nonlinear optical (NLO) chromophore whose orientation in an electric field causes the refractive index change. tandfonline.com
Carbazole-based polymers, such as polyvinylcarbazole (PVK), are cornerstones of organic photorefractive materials due to their excellent charge-transporting capabilities. youtube.com The carbazole unit can easily form stable radical cations and exhibits relatively high charge carrier mobility, allowing for the efficient transport of photogenerated positive charges (holes) through the material. youtube.com This charge migration under illumination leads to the formation of an internal space-charge electric field, which then modulates the material's refractive index via the electro-optic effect of the NLO chromophore. tandfonline.com
While this compound is not a complete photorefractive material on its own, it serves as an essential building block for such systems. It can be incorporated as a charge-transporting plasticizer in a polymer composite or chemically integrated into a fully functionalized polymer. scilit.com The 9-phenyl substitution can improve the solubility and compatibility of the carbazole unit within a polymer matrix and helps to create an amorphous (glassy) state, which is essential for the optical quality of the photorefractive device. Numerous high-performance photorefractive materials have been developed using carbazole components to provide the necessary charge transporting function. scilit.comdocumentsdelivered.com
Future Directions and Outlook
Rational Design of Next-Generation Fluorinated Carbazole (B46965) Derivatives with Tailored Properties
The rational design of new molecules based on the 9-(3-Fluorophenyl)-9H-carbazole scaffold is a key area for future research. The goal is to precisely tune the material's optoelectronic properties for specific applications, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.gov
Strategic modification of the molecular structure is paramount. Theoretical calculations and experimental results have shown that the Highest Occupied Molecular Orbital (HOMO) energy level in such systems is largely determined by the carbazole moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is influenced by the electron-withdrawing groups attached. nih.gov For instance, the introduction of additional fluorine atoms onto the carbazole or phenyl rings can deepen the HOMO energy level, which is a known strategy for improving the performance and stability of hole-transporting materials in devices like perovskite solar cells. acs.org
Future design strategies could involve:
Positional Isomerism: Systematically moving the fluorine atom on the phenyl ring (e.g., to the 2- or 4-position) to modulate dipole moments and intermolecular packing, thereby influencing charge transport and emission characteristics.
Multi-fluorination: Introducing multiple fluorine atoms to the carbazole core has been shown to create wide-energy-gap host materials, which is crucial for confining exciton (B1674681) energy in blue phosphorescent OLEDs (PHOLEDs). researchgate.net
Functionalization of the Carbazole Core: Attaching various functional groups at the 3, 6, or 2,7 positions of the carbazole ring is a well-established method to alter conjugation length and electronic properties without compromising the high triplet energy required for host materials. researchgate.netnih.gov Fusing the carbazole with other aromatic systems like indole, thiophene, or benzothiophene (B83047) can enhance molecular rigidity, extend π-conjugation, and tune emission colors across the visible spectrum. nih.govresearchgate.net
These targeted modifications aim to create a new generation of materials with optimized energy levels, enhanced thermal stability, and specific charge transport characteristics for high-efficiency electronic devices. rsc.org
Integration into Multi-Component Systems and Hybrid Materials for Enhanced Performance
The utility of this compound is significantly amplified when it is integrated into complex, multi-component systems. Its favorable electronic properties make it an excellent candidate for use as a host material in PHOLEDs, where it forms a matrix for phosphorescent guest emitters. rsc.orgrsc.org Carbazole derivatives are frequently used as hosts for iridium(III) complexes, facilitating balanced charge transport and efficient energy transfer to the phosphorescent dopant. researchgate.netrsc.org
Future work will likely focus on:
Advanced Host Materials: Developing derivatives of this compound as hosts for next-generation emitters, particularly those enabling Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.org Efficient TADF requires the host to have a high triplet energy to prevent reverse energy transfer from the dopant.
Hybrid Perovskite Solar Cells: Incorporating fluorinated carbazole-based polymers as hole-transporting layers (HTLs) in perovskite solar cells has been shown to improve power conversion efficiency and device stability. acs.org The hydrophobicity imparted by fluorine can protect the sensitive perovskite layer from moisture. acs.org
Polymer Blends: Creating blends of this compound derivatives with other polymers to create bulk heterojunctions for organic photovoltaics. The tunable energy levels of the carbazole component are essential for achieving efficient charge separation at the donor-acceptor interface. nih.gov
Hybrid Graphene-Based Materials: Exploring the combination of carbazole derivatives with materials like graphene oxide to create novel hybrid mesostructures for various electronic and biological applications. core.ac.uk
The performance of these multi-component systems relies heavily on the interfacial interactions and energy level alignment between the carbazole derivative and the other materials in the device.
Exploration of Novel Photophysical Phenomena and Charge Dynamics
A deeper investigation into the photophysics of this compound and its derivatives is crucial for unlocking their full potential. While basic fluorescence is a known property, more complex phenomena are of significant interest.
Thermally Activated Delayed Fluorescence (TADF): The design of carbazole derivatives with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a major goal. rsc.orgrsc.org A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling the harvesting of triplet excitons and potentially achieving 100% internal quantum efficiency in OLEDs without heavy metals. rsc.org The specific substitution pattern of the fluorophenyl group can influence this energy gap.
Room-Temperature Phosphorescence (RTP): Certain carbazole structures can suppress non-radiative decay pathways, leading to observable phosphorescence at room temperature. nih.govrsc.org This phenomenon is highly desirable for applications in sensing, bioimaging, and anti-counterfeiting technologies. The heavy-atom effect from halogens like bromine is known to enhance intersystem crossing and promote phosphorescence, a principle that could be explored in conjunction with fluorine substitution.
Charge-Transfer Dynamics: Understanding the nature of the excited states is critical. In many donor-acceptor molecules based on carbazole, the excited state has significant charge-transfer character. rsc.org The polarity of the surrounding medium can stabilize this charge-transfer state, affecting the emission energy and quantum yield. rsc.org Studying the charge dynamics within thin films and at interfaces in devices will be key to optimizing performance.
Excimer and Exciplex Formation: At high concentrations or in specific molecular arrangements, carbazole derivatives can form excited-state dimers (excimers) or complexes with other molecules (exciplexes). nih.gov These species have different emission properties than the single molecule and can be either a desired feature for white light emission or an unwanted energy loss pathway.
Advanced spectroscopic techniques will be essential to probe these intricate photophysical processes and understand the structure-property relationships that govern them.
Computational Screening and High-Throughput Design of Derivatives
Computational chemistry offers a powerful toolkit for accelerating the design and discovery of new fluorinated carbazole materials. nih.gov Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are invaluable for predicting the key properties of hypothetical molecules before undertaking their costly and time-consuming synthesis. acs.orgnih.gov
Future computational efforts will likely involve:
High-Throughput Virtual Screening: Creating large virtual libraries of this compound derivatives with various substituents. Automated computational workflows can then screen these libraries to identify candidates with promising characteristics, such as optimal HOMO/LUMO energy levels, a small ΔE_ST for TADF, or high charge mobility. nih.gov
Predicting Spectroscopic Properties: Calculating absorption and emission spectra to predict the color and efficiency of potential OLED emitters. nih.gov For example, calculations can predict whether a designed molecule will emit in the desired deep-blue region. ub.edu
Modeling Intermolecular Interactions: Simulating how molecules pack in the solid state is crucial for predicting charge transport properties. Molecular dynamics simulations can provide insight into the stability and morphology of thin films. nih.gov
Mechanism Elucidation: Using computational models to understand reaction mechanisms for synthesis or photochemical processes like photo-Fries rearrangements that can occur in some carbazole systems. rsc.orgresearchgate.net
By combining these computational approaches with experimental validation, researchers can move beyond trial-and-error synthesis toward a more rational, prediction-driven design of next-generation materials based on this compound. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-(3-Fluorophenyl)-9H-carbazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling between carbazole and fluorophenyl halides. Key factors include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres minimize side reactions .
- Temperature control : Reactions at 100–120°C balance reactivity and decomposition risks .
- Validation : Monitor intermediates via TLC and characterize products using / NMR and HRMS. Compare yields under varying conditions to identify optimal protocols .
Q. How can the electronic properties of this compound be characterized for applications in organic electronics?
- Methodological Answer :
- Cyclic voltammetry (CV) : Measure oxidation/reduction potentials to determine HOMO/LUMO levels. Fluorine’s electron-withdrawing effect lowers HOMO by ~0.3 eV compared to non-fluorinated analogs .
- UV-Vis and fluorescence spectroscopy : Analyze absorption/emission spectra to assess π-π* transitions and charge-transfer interactions. Solvatochromic shifts in polar solvents indicate dipole moment changes .
- DFT calculations : Simulate frontier molecular orbitals using Gaussian or ORCA software to correlate experimental and theoretical bandgaps .
Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?
- Methodological Answer :
- Single-crystal XRD : Grow crystals via slow evaporation (e.g., in chloroform/hexane mixtures). Resolve torsion angles (e.g., C–N–C–F) to confirm steric effects of the fluorine substituent .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F, π-π stacking) using CrystalExplorer .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic studies : Use -NMR to track fluorine’s electronic effects during Suzuki-Miyaura couplings. Fluorine’s meta-directing nature favors para-substitution on the phenyl ring .
- Competitive experiments : Compare reaction rates of 3-fluoro vs. non-fluorinated analogs. Fluorine’s electron-withdrawing effect slows oxidative addition but stabilizes intermediates .
- Computational modeling : Apply DFT to map transition states and activation barriers for coupling steps .
Q. What strategies mitigate aggregation-caused quenching (ACQ) in this compound-based OLEDs?
- Methodological Answer :
- Structural modification : Introduce bulky alkyl chains (e.g., hexyl groups) at the carbazole N-position to disrupt π-π stacking .
- Host-guest systems : Blend with matrix materials (e.g., CBP) to reduce exciton density. Optimize doping ratios via PL lifetime measurements .
- Thermal annealing : Post-deposition annealing at 80–100°C improves film morphology and reduces defects, enhancing electroluminescence efficiency .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with varying halogen substituents (e.g., Cl, Br) and compare IC₅₀ values across cell lines .
- Meta-analysis : Aggregate data from kinase inhibition assays and molecular docking to identify consistent targets (e.g., EGFR, VEGFR) .
- In vivo validation : Use zebrafish xenograft models to assess tumor suppression while monitoring fluorine’s metabolic stability .
Q. What role do noncovalent interactions play in the solid-state phosphorescence of this compound derivatives?
- Methodological Answer :
- Intermolecular interaction mapping : Use XRD to identify C–F···H–C and π-hole interactions that stabilize triplet states .
- Time-resolved spectroscopy : Measure phosphorescence lifetimes (τ) under N₂ vs. O₂ atmospheres to quantify oxygen quenching effects .
- Theoretical modeling : Apply TD-DFT to simulate spin-orbit coupling and intersystem crossing rates influenced by fluorine’s heavy atom effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
